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Overview
Description
AZD-4316 is a small molecule compound with the molecular formula C25H31N5O and a molecular weight of 417.5465 g/mol . It is known for its potential therapeutic applications, particularly in the field of respiratory syncytial virus (RSV) inhibition . The compound is characterized by its unique structure, which includes a quinazolinone core and a benzimidazole moiety .
Preparation Methods
The synthesis of AZD-4316 involves multiple steps, starting with the preparation of the quinazolinone core. The synthetic route typically includes the following steps:
Formation of the Quinazolinone Core: This involves the reaction of an appropriate aniline derivative with a formamide derivative under acidic conditions to form the quinazolinone ring.
Introduction of the Benzimidazole Moiety: The benzimidazole moiety is introduced through a condensation reaction between an o-phenylenediamine derivative and a carboxylic acid derivative.
Final Coupling and Cyclization: The final step involves coupling the quinazolinone and benzimidazole intermediates, followed by cyclization to form the complete AZD-4316 molecule.
Industrial production methods for AZD-4316 are optimized to ensure high yield and purity. These methods often involve the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
AZD-4316 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically affects the benzimidazole moiety, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the quinazolinone core, resulting in reduced derivatives.
Substitution: AZD-4316 can undergo substitution reactions, particularly at the benzimidazole moiety.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole moiety can lead to the formation of benzimidazole N-oxides, while reduction of the quinazolinone core can yield dihydroquinazolinone derivatives .
Scientific Research Applications
AZD-4316 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model molecule in studies of quinazolinone and benzimidazole chemistry. Its unique structure makes it a valuable tool for exploring new synthetic methodologies and reaction mechanisms.
Biology: In biological research, AZD-4316 is studied for its potential antiviral properties, particularly against respiratory syncytial virus (RSV). It is also used in studies of cell signaling pathways and molecular interactions.
Medicine: AZD-4316 is being investigated for its therapeutic potential in treating respiratory infections.
Industry: The compound is used in the pharmaceutical industry for the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of AZD-4316 involves the inhibition of the respiratory syncytial virus fusion protein (RSV-F). This protein is essential for the virus to enter and infect host cells. By inhibiting RSV-F, AZD-4316 prevents the virus from fusing with the host cell membrane, thereby blocking viral entry and replication . The molecular targets and pathways involved in this mechanism include the RSV-F protein and associated cell signaling pathways .
Comparison with Similar Compounds
AZD-4316 can be compared with other similar compounds, such as:
AZD-1775: This compound is a Wee1 kinase inhibitor used in cancer therapy.
AZD-6738: This compound is an ATR kinase inhibitor used in cancer research.
The uniqueness of AZD-4316 lies in its specific inhibition of the respiratory syncytial virus fusion protein, making it a valuable candidate for antiviral therapy .
Properties
CAS No. |
1243324-08-4 |
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Molecular Formula |
C25H31N5O |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
1-[[5-(aminomethyl)-1-(3-methylbutyl)benzimidazol-2-yl]methyl]-3-cyclopropyl-4H-quinazolin-2-one |
InChI |
InChI=1S/C25H31N5O/c1-17(2)11-12-28-23-10-7-18(14-26)13-21(23)27-24(28)16-30-22-6-4-3-5-19(22)15-29(25(30)31)20-8-9-20/h3-7,10,13,17,20H,8-9,11-12,14-16,26H2,1-2H3 |
InChI Key |
SIFAULUPFCKXAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)CN)N=C1CN3C4=CC=CC=C4CN(C3=O)C5CC5 |
Origin of Product |
United States |
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